![molecular formula C7H3F5 B1591568 3,5-Difluorobenzotrifluoride CAS No. 401-85-4](/img/structure/B1591568.png)
3,5-Difluorobenzotrifluoride
Overview
Description
3,5-Difluorobenzotrifluoride is a chemical compound with the molecular formula C7H3F5 . It has a molecular weight of 182.09 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 3,5-Difluorobenzotrifluoride and some of its intermediates has been described in various studies . For instance, 3,5-Dinitrobenzotrifluoride was prepared from 3-nitrobenzotrifluoride with a fuming nitric-sulfuric acid mixture .Molecular Structure Analysis
The IUPAC name for 3,5-Difluorobenzotrifluoride is 1,3-difluoro-5-(trifluoromethyl)benzene . Its InChI code is 1S/C7H3F5/c8-5-1-4(7(10,11)12)2-6(9)3-5/h1-3H .Physical And Chemical Properties Analysis
3,5-Difluorobenzotrifluoride is a liquid at ambient temperature . It has a boiling point of -40°C .Scientific Research Applications
Meisenheimer Complex Formation
3,5-Difluorobenzotrifluoride participates in the formation of Meisenheimer-type σ-complexes with various nucleophiles. This reaction, observed in solutions of 3,5-dinitrobenzonitrile and 3,5-dinitrobenzotrifluoride, demonstrates its reactivity and potential for complex formation in organic chemistry (Foreman & Foster, 1969).
Spin–Spin Coupling Studies
Spin–spin coupling constants between side-chain and ring fluorine nuclei in derivatives of 3,5-difluorobenzotrifluoride have been analyzed. This provides insights into the coupling mechanisms and helps understand the molecular interactions in fluorinated compounds (Schaefer et al., 1979).
In Organometallic Chemistry
3,5-Difluorobenzotrifluoride derivatives have been used in the synthesis and characterization of square-planar tetranuclear silver and gold clusters. This shows its utility in creating complex metallic structures with potential applications in materials science and catalysis (Y. Z. and Chen, 2007).
Catalytic Applications
The compound has been explored in the context of catalytic hydrodefluorination of fluorocarbons using iron(II) fluoride complexes. This research indicates its potential role in developing new catalytic processes for fluorocarbon functionalization (Vela et al., 2005).
Optical and Dielectric Properties
The effects of internal linkage groups of fluorinated diamine on the optical and dielectric properties of polyimide thin films, where compounds like 3,5-difluorobenzotrifluoride play a crucial role, have been studied. These findings are important for the development of advanced materials with specific optical and electronic properties (Jang et al., 2007).
N—H and O—H Difluoromethylation
In a study focusing on the difluoromethylation of N-heterocycles, 3,5-difluorobenzotrifluoride derivatives were used to modify various bioactive drugs. This highlights its role in pharmaceutical chemistry and the development of new therapeutic compounds (Ma et al., 2018).
NAS Behavior in Polymeric Materials
3,5-Difluorobenzotrifluoride derivatives have been characterized for their nucleophilic aromatic substitution (NAS) behavior. This research is significant for understanding the reactivity of fluorinated compounds in polymer chemistry (Beek & Fossum, 2009).
Safety and Hazards
3,5-Difluorobenzotrifluoride is classified as having acute toxicity (Category 4, Oral, Dermal, Inhalation), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity – single exposure (Category 3) . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .
properties
IUPAC Name |
1,3-difluoro-5-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5/c8-5-1-4(7(10,11)12)2-6(9)3-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCLGXXPDMBMPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590727 | |
Record name | 1,3-Difluoro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
401-85-4 | |
Record name | 1,3-Difluoro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-difluoro-5-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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